Product packaging for 2-(4-chlorophenyl)-5-phenyl-1H-imidazole(Cat. No.:CAS No. 100558-20-1)

2-(4-chlorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B3044910
CAS No.: 100558-20-1
M. Wt: 254.71 g/mol
InChI Key: RYAFXUYSBDAZBC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-phenyl-1H-imidazole (CAS 100558-20-1) is a high-value synthetic imidazole derivative with the molecular formula C15H11ClN2 and a molecular weight of 254.71 g/mol . This compound is part of a class of heterocyclic molecules that serve as critical synthons in medicinal chemistry and drug discovery, particularly due to the imidazole ring's role as a pharmacophore in numerous biologically active substances . Its primary research value lies in the exploration of novel epigenetic modulators. Specifically, closely related imidazole derivatives have been identified in scientific studies as potent inhibitors of sirtuins, a family of Class III histone deacetylase (HDAC) enzymes that rely on NAD+ for their activity . Sirtuins are involved in crucial cellular processes including gene expression, metabolism, and stress response, and their inhibition is an emerging therapeutic strategy in areas such as oncology . For instance, one study demonstrated that a structurally similar compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, exhibited strong inhibitory effects on nuclear sirtuins and reduced the viability of non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460 . This suggests that the this compound scaffold is a promising chemical backbone for developing new molecular tools and potential therapeutics targeting epigenetic mechanisms. Researchers value this compound for its utility in probing sirtuin function and its broader applications in biochemistry and precision medicine. Handle with care. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2 B3044910 2-(4-chlorophenyl)-5-phenyl-1H-imidazole CAS No. 100558-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100558-20-1

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)

InChI Key

RYAFXUYSBDAZBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Spectroscopic Characterization and Crystallographic Analysis of Imidazole Structures

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic analysis is fundamental in confirming the identity and purity of newly synthesized imidazole (B134444) compounds. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. For a related compound, 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, the IR spectrum shows key absorption bands at 3415 cm⁻¹ corresponding to the N-H stretching vibration, 1601 cm⁻¹ for C=N stretching, and additional peaks for aromatic C-H and C=C stretching. rsc.org For another derivative, 2-(4-chlorophenyl)-1,4,5-triphenyl imidazole, characteristic FT-IR peaks appear at 3057 cm⁻¹ (aromatic C-H stretch), 1595 cm⁻¹ (C=N stretch), and 1487 cm⁻¹ (C=C aromatic stretch). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a multiplet observed between δ 7.32 and 7.78 ppm is assigned to the ten protons of the 4,5-diphenyl rings. derpharmachemica.com Double doublets at δ 7.92-7.94, δ 8.21-8.50, and δ 8.50-8.53 correspond to the four protons of the 2-(4-chlorophenyl) ring. derpharmachemica.com A characteristic singlet for the N-H proton appears far downfield at δ 13.09 ppm. derpharmachemica.com

For the derivative 2-(4-chlorophenyl)-1,4,5-triphenyl imidazole, the ¹H NMR spectrum shows a multiplet for the aromatic protons between δ 7.18 and 7.49 ppm. rsc.org The ¹³C NMR spectrum for this derivative displays a series of signals corresponding to the distinct carbon environments within the molecule, with chemical shifts ranging from δ 126.8 to 145.4 ppm, confirming the presence of the varied aromatic carbons. rsc.org

Selected NMR Data for Imidazole Derivatives
CompoundTechniqueChemical Shift (δ, ppm)AssignmentReference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole¹H NMR (CDCl₃)13.09 (s)N-H proton derpharmachemica.com
7.92-8.53 (m)4H, 2-(4-chlorophenyl) ring derpharmachemica.com
7.32-7.78 (m)10H, 4,5-diphenyl rings derpharmachemica.com
2-(4-chlorophenyl)-1,4,5-triphenyl imidazole¹H NMR (DMSO-d₆)7.18-7.49 (m)Aromatic protons rsc.org
¹³C NMR (DMSO-d₆)126.8-145.4Aromatic carbons rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. While specific fragmentation data for the parent compound is not detailed in the provided sources, the technique is routinely used to verify the mass of synthesized imidazole derivatives. derpharmachemica.comnih.gov

Single Crystal X-ray Diffraction Studies of Imidazole Derivatives

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. While the crystal structure for 2-(4-chlorophenyl)-5-phenyl-1H-imidazole itself is not detailed, studies on its N-substituted derivatives offer significant insight into the structural characteristics of this class of compounds.

For instance, the derivative 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in the triclinic space group Pī. researchgate.net The unit cell parameters for this compound have been determined, providing a foundational understanding of its crystal lattice. researchgate.netresearchgate.net Another derivative, 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The determination of these crystallographic parameters is the first step in a detailed analysis of the molecule's solid-state conformation and intermolecular interactions.

Crystallographic Data for 2-(4-chlorophenyl)-imidazole Derivatives
Compound2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole
Reference researchgate.net nih.gov
Formula C₂₇H₁₉N₂ClC₂₆H₂₅ClN₂
Crystal System TriclinicMonoclinic
Space Group P2₁/c
a (Å) 10.2102(3)10.471(2)
b (Å) 10.3193(4)9.7798(19)
c (Å) 11.2040(4)21.682(4)
α (°) 83.116(3)90
β (°) 86.022(3)91.080(4)
γ (°) 66.348(3)90
Volume (ų) Not specified2219.9(7)
Z 24

Analysis of Molecular Conformation and Intermolecular Interactions within Imidazole Crystal Lattices

The data obtained from X-ray diffraction allows for a detailed examination of the molecule's conformation and the non-covalent interactions that dictate its packing in the crystal lattice. These interactions are crucial for the stability of the crystal structure.

The crystal packing of these derivatives is stabilized by a network of weak intermolecular interactions. In the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the molecules are arranged in layers and are stabilized primarily by C-H···π interactions. researchgate.net The minimum observed π-π stacking distance in this structure is 4.333(1)Å. researchgate.net Similarly, the crystal structure of the 1-pentyl derivative is stabilized by very weak C-H···π contacts, which help in the formation of layers. nih.gov Additionally, intra- and intermolecular Cl···H contacts are observed, further contributing to the stability of the molecular packing. nih.gov These subtle interactions collectively build the three-dimensional architecture of the crystal.

Advanced Computational and Theoretical Investigations of 2 4 Chlorophenyl 5 Phenyl 1h Imidazole and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the molecular geometry, electronic properties, and reactivity of 2-(4-chlorophenyl)-5-phenyl-1H-imidazole and its analogs. For instance, studies on related structures like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole have utilized the B3LYP functional with the 6-31G(d) basis set to optimize molecular geometry. researchgate.netbilecik.edu.tr The calculated results from these methods show excellent agreement with experimental data obtained from X-ray diffraction, confirming the accuracy of the theoretical models in reproducing crystal structure parameters. researchgate.netbilecik.edu.tr

These computational approaches are also used to investigate the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. Analysis of FMOs helps in understanding the charge transfer interactions within the molecule. semanticscholar.org

Furthermore, the Molecular Electrostatic Potential (MEP) is calculated to identify the regions of a molecule that are rich or deficient in electrons. This mapping is vital for predicting how the molecule will interact with other molecules, highlighting sites susceptible to electrophilic and nucleophilic attack. Theoretical calculations have also been extended to analyze the energetic behavior of these compounds in different solvent media using models like the Polarizable Continuum Model (PCM). researchgate.netbilecik.edu.tr

Table 1: Theoretical Methods in Electronic Structure Analysis

Computational Method Basis Set Properties Investigated
Density Functional Theory (DFT/B3LYP) 6-31G(d) Molecular Geometry, Vibrational Frequencies, NMR Chemical Shifts, FMO, MEP, NLO Properties

Theoretical Examination of Reaction Mechanisms and Regioselectivity in Imidazole (B134444) Synthesis

The synthesis of the 2,5-disubstituted imidazole core often involves multi-component reactions. One common and efficient method is the three-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (like 4-chlorobenzaldehyde), and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). derpharmachemica.comsciepub.com

Theoretical studies can elucidate the mechanism of such reactions. For instance, a proposed mechanism for the formation of a benzimidazole (B57391) analog, which shares mechanistic similarities, begins with the nucleophilic attack of an amine group on the aldehyde. nih.gov This is followed by a series of condensation and cyclization steps. In the synthesis of 2,4,5-trisubstituted imidazoles, the reaction proceeds through the formation of intermediates, and the regioselectivity is determined by the nature of the substituents and the reaction conditions. sciepub.com The use of catalysts, such as Brønsted acidic ionic liquids, can significantly enhance reaction rates and yields. sciepub.com

Alternative synthesis routes, such as the Suzuki coupling reaction, have been employed for creating C-C bonds, for example, in the synthesis of 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole (B20735) and arylboronic acids. nih.gov Computational chemistry can model the transition states and intermediates in these catalytic cycles to understand the regioselectivity and efficiency of the reaction. Similarly, reaction mechanisms have been proposed for the formation of other imidazole derivatives, such as 2-amino imidazoles, which involve regioselective alkylation followed by intramolecular condensation and tautomerization. mdpi.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. idaampublications.in This method is extensively used to understand the interactions between imidazole-based compounds and biological targets, thereby assessing their potential as therapeutic agents.

Analogs of this compound have been investigated as inhibitors for various enzymes through in silico docking studies. These studies help identify key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues in the active site of the target protein. mdpi.com For example, imidazole derivatives have been docked against targets like glucosamine-6-phosphate synthase, a key enzyme in microbes, and HIV-1 reverse transcriptase. mdpi.commendeley.com Other studies have explored the interactions of benzimidazole-thiadiazole hybrids with Candida sterol 14-α demethylase (CYP51), a crucial enzyme for fungal cell membrane integrity. nih.gov The docking scores, which represent the binding affinity, help in ranking potential drug candidates. nih.govidaampublications.in

Molecular dynamics (MD) simulations are often performed subsequently to validate the stability of the ligand-protein complex predicted by docking. nih.gov These simulations provide insights into the dynamic behavior of the complex over time.

Table 2: Examples of Molecular Docking Targets for Imidazole Analogs

Target Enzyme/Protein Protein Data Bank (PDB) ID Therapeutic Area
HIV-1 Reverse Transcriptase 1RT2 Antiviral
Glucosamine-fructose-6-phosphate aminotransferase 2VF5 Antimicrobial
Aromatase (CYP19A1) 3EQM Anticancer
Candida sterol 14-α demethylase (CYP51) - Antifungal
Cyclooxygenase-2 (COX-2) 5KIR Anti-inflammatory

Exploration of Non-Linear Optical (NLO) Properties in Imidazole-Based Chromophores

Organic materials with π-conjugated systems, such as substituted imidazoles, have attracted significant attention for their potential applications in non-linear optics (NLO). semanticscholar.org These materials can alter the properties of light and are crucial for technologies like optical switching and signal processing. acs.org

The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). acs.org Quantum chemical calculations, particularly DFT, are powerful tools for predicting these properties. For the analog 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations revealed a first-order hyperpolarizability (β₀) value of 7.00254 x 10⁻³⁰ esu. malayajournal.org This value is approximately eighteen times greater than that of urea (B33335) (0.3728 x 10⁻³⁰ esu), a standard NLO reference material, indicating the compound's significant NLO activity. malayajournal.org

Theoretical studies on other imidazole derivatives have also confirmed their potential as NLO materials. The analysis of HOMO-LUMO energy gaps and charge transfer within the molecules helps to explain the origin of their NLO properties. semanticscholar.org For instance, a low energy gap and the presence of dipolar excited states are linked to enhanced nonlinearity. semanticscholar.org Experimental techniques like the Z-scan method are used to measure NLO parameters such as the nonlinear absorption coefficient and refractive index, which have shown good correlation with theoretical predictions for similar compounds. semanticscholar.org

Table 3: Comparison of First-Order Hyperpolarizability (β₀)

Compound β₀ (esu) Comparison
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole 7.00254 x 10⁻³⁰ ~18 times greater than Urea

Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazole Based Bioactive Compounds

Elucidation of Critical Structural Features Governing Biological Activity in Imidazole (B134444) Scaffolds

The biological activity of imidazole-containing compounds is intrinsically linked to the specific substitution pattern on the imidazole ring. The positions C2, N1, C4, and C5 are key sites for modification, and the nature of the substituents at these positions dictates the compound's pharmacological profile.

Aromatic substitutions at the 2, 4, and 5-positions of the imidazole ring are frequently associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. humanjournals.comrjptonline.org The presence of two or three aromatic substituents on the imidazole ring has been reported in potent antiviral, antidepressant, antimicrobial, and anticancer agents. humanjournals.com The planarity and aromaticity of the imidazole ring itself are crucial for its interaction with biological targets, often participating in pi-stacking and hydrophobic interactions. nih.gov

The nitrogen atoms at positions 1 and 3 are also critical for biological activity. They can act as hydrogen bond donors or acceptors, facilitating interactions with target proteins. nih.gov The N-1 position is a common site for substitution, and the nature of the substituent can significantly impact the compound's properties. For instance, N-alkylation with a long aliphatic chain has been shown to decrease in vitro antimycobacterial activity compared to the unsubstituted counterpart. nih.gov Conversely, N-substitution with a methyl group can lead to nearly inactive agents in some cases. humanjournals.com

Pharmacophore modeling of imidazole-based inhibitors has revealed that a combination of hydrophobic sites, aromatic centers, and hydrogen bond donor/acceptor atoms are essential features for potent biological activity. nih.gov For instance, in a study of TNF-α release inhibitors, the optimal pharmacophore model included two hydrophobic sites, two aromatic centers, and both hydrogen bond donor and acceptor atoms. nih.gov

Analysis of Substituent Effects on the Pharmacological Profile of Imidazole Derivatives

The pharmacological profile of imidazole derivatives can be finely tuned by altering the substituents on the core scaffold and its appended rings. The electronic and steric properties of these substituents play a pivotal role in determining the potency and selectivity of the compounds.

In the context of 2,4,5-trisubstituted imidazoles, the nature of the aryl groups at the C2, C4, and C5 positions is a key determinant of activity. For instance, in a series of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, the introduction of a 4-chlorophenyl group at the 2-position was found to be important for anti-inflammatory and antibacterial activities. derpharmachemica.com

The following table summarizes the effect of different substituents on the anti-inflammatory activity of some 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives:

CompoundR (Substituent on Phenyl Ring)Anti-inflammatory Activity (% inhibition)
4aPhenyl40.81
4b4-Methoxyphenyl41.90
4e4-Chlorophenyl83.40
StandardIndomethacin71.56

Data sourced from Der Pharma Chemica, 2012. derpharmachemica.com

As the table indicates, the presence of a second chlorophenyl group at position 1 (via an intervening functional group) significantly enhanced the anti-inflammatory activity, surpassing that of the standard drug indomethacin. derpharmachemica.com This highlights the positive impact of halogen substituents on this particular biological activity. Similarly, for antibacterial activity against S. aureus, derivatives with a 4-chlorophenyl, 4-methoxyphenyl, or 4-methylphenyl group showed the highest activity. derpharmachemica.com

Electron-donating and electron-withdrawing groups on the phenyl rings can modulate the electronic environment of the imidazole core, thereby influencing its binding affinity to target molecules. For example, electron-donating groups linked to a thiazolidine (B150603) ring in a related series of compounds were shown to enhance biological activity. researchgate.net

The position of the substituent also matters. A study on anticonvulsant imidazole derivatives showed that substitutions at the para position of the phenyl ring with groups like -OCH3 and -N(CH3)2 resulted in maximum activity. researchgate.net

Rational Design and Optimization Strategies for Enhancing Potency and Selectivity

Rational drug design plays a crucial role in the development of potent and selective imidazole-based therapeutic agents. nih.govmdpi.com This approach involves the use of computational tools and a deep understanding of SAR to guide the synthesis of optimized molecules.

One common strategy is the bioisosteric replacement of functional groups to improve pharmacokinetic or pharmacodynamic properties. For instance, replacing a phenyl ring with a substituted imidazole can be a strategy to modulate a compound's activity. ijrar.org Another approach is the hybridization of the imidazole scaffold with other pharmacophores to create novel molecules with enhanced or dual activities. nih.gov

Molecular docking studies are instrumental in rational drug design, providing insights into the binding modes of imidazole derivatives within the active sites of their target proteins. nih.govmdpi.com By understanding these interactions, medicinal chemists can design modifications to the lead compound to improve its binding affinity and selectivity. For example, docking studies have confirmed the stable binding of potent imidazole derivatives within the active sites of EGFR, aligning with experimental findings. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the SAR of imidazole derivatives. nih.gov These models can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogs. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also a key component of the optimization process, helping to ensure that newly designed compounds have favorable drug-like properties. nih.gov

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Pathways for Diversified Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives has evolved significantly from classical methods like the Debus and Radziszewski reactions. nih.gov Current research focuses on developing more efficient, cost-effective, and environmentally benign protocols to create a diverse library of imidazole-based compounds. A key area of exploration is the use of multicomponent reactions (MCRs), which offer a powerful tool for generating molecular complexity in a single step. researchgate.net

Novel catalytic systems are central to these modern synthetic strategies. Researchers are investigating a range of catalysts to improve reaction times and yields. For instance, methodologies employing zeolite HY/silica (B1680970) gel, ionic liquids, iodine, ZrCl4, and Yb(OTf)3 have been reported for the synthesis of 2,4,5-trisubstituted imidazoles. derpharmachemica.com Microwave-assisted synthesis, often in conjunction with catalysts like cupric chloride (CuCl2·2H2O) or silica gel, presents a green chemistry approach that significantly reduces reaction times from hours to minutes. derpharmachemica.comijcrt.org

Furthermore, research is being directed towards the functionalization of the core 2-(4-chlorophenyl)-5-phenyl-1H-imidazole structure. One reported pathway involves the synthesis of derivatives starting from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole. derpharmachemica.com This process includes treating the initial compound with ethyl chloroacetate (B1199739), followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form an acetic acid hydrazide intermediate. This intermediate can then be reacted with various isothiocyanates to produce a series of new derivatives, demonstrating a pathway for creating diverse molecular architectures from a common starting block. derpharmachemica.com

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

Methodology Catalyst/Conditions Key Advantages Reference
Multicomponent Reactions Various (e.g., Zeolite, Ionic Liquids) High efficiency, molecular complexity researchgate.net
Microwave-Assisted Synthesis Cupric Chloride (CuCl2·2H2O) Rapid reaction times, green chemistry derpharmachemica.com

| Derivative Functionalization | Ethyl chloroacetate, Hydrazine hydrate | Creation of diverse compound libraries | derpharmachemica.com |

Integration of Advanced Computational Methodologies in Imidazole Drug Design

The design and discovery of new imidazole-based drugs are increasingly reliant on advanced computational methods, often referred to as computer-aided drug design (CADD). emanresearch.org These in silico techniques accelerate the identification and optimization of lead compounds by predicting their biological activity and pharmacokinetic properties, thereby reducing the time and cost associated with traditional drug development. emanresearch.org CADD is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org

Molecular docking is a prominent SBDD technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. emanresearch.orgnih.gov For example, studies on novel imidazole derivatives as cyclooxygenase-2 (COX-2) inhibitors have utilized Autodock Vina to determine binding energies. nih.gov Following docking, molecular dynamics (MD) simulations, often performed with software like GROMACS, provide insights into the stability of the protein-ligand complex over time. nih.gov Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to evaluate the dynamic interactions. nih.gov

Another critical aspect of computational drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. aip.org In silico ADMET analysis helps to screen out compounds with unfavorable pharmacokinetic profiles early in the discovery process. aip.org For instance, the SwissADME tool is used to evaluate parameters like lipophilicity (LogP) and water solubility (LogS) against criteria such as Lipinski's rule of five to assess the "drug-likeness" of imidazole derivatives. aip.org

Table 2: Advanced Computational Tools in Imidazole Drug Design

Computational Method Application Key Metrics/Software Reference
Molecular Docking Predicts binding affinity and mode Binding Energy (kcal/mol), Autodock Vina nih.gov
Molecular Dynamics (MD) Assesses complex stability RMSD, RMSF, Hydrogen Bonds, GROMACS nih.gov
ADMET Prediction Evaluates pharmacokinetic properties Lipinski's Rule of Five, LogP, LogS, SwissADME aip.org

| Density Functional Theory (DFT) | Analyzes electronic structure and reactivity | - | frontiersin.org |

Identification of New Biological Targets and Pathways for Imidazole-Based Therapeutic Agents

Research into imidazole derivatives, including those related to this compound, is uncovering a range of new biological targets and therapeutic pathways. The versatility of the imidazole scaffold allows it to interact with various enzymes and receptors, leading to potential treatments for a wide array of diseases. nih.govmdpi.com

One emerging area of interest is epigenetics, specifically the targeting of sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular homeostasis and have been implicated in carcinogenesis. frontiersin.orgnih.gov Studies have identified imidazole derivatives, such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297), as inhibitors of nuclear sirtuins, presenting a novel strategy for cancer therapy. frontiersin.orgnih.gov

In the realm of inflammatory diseases, cyclooxygenase-2 (COX-2) remains a key target. The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.comnih.gov Computational and synthetic studies have focused on designing imidazole derivatives with enhanced binding affinity and selectivity for the COX-2 enzyme. nih.gov

Furthermore, imidazole-based compounds are being investigated for their potential to combat microbial infections by targeting essential enzymes. DNA Topoisomerase 1 has been identified as a potential target for the antimicrobial activity of novel imidazole derivatives. ijcrt.org Additionally, the GABA-A receptor, crucial for regulating motor functions, has been identified as a target for 2-phenyl-1H-benzo[d]imidazole derivatives, suggesting applications in neurological disorders. nih.gov

Table 3: Emerging Biological Targets for Imidazole Derivatives

Biological Target Therapeutic Area Example Imidazole Derivative Reference
Sirtuins (Class III HDACs) Oncology Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate frontiersin.orgnih.gov
Cyclooxygenase-2 (COX-2) Anti-inflammatory N-[(3-benzyl-2-methylsulfonylimidazol-4-yl)methyl]-4-methoxyaniline nih.gov
DNA Topoisomerase 1 Antimicrobial - ijcrt.org

| GABA-A Receptor | Neurology | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | nih.gov |

Development of Imidazole Derivatives for Advanced Materials Science Applications

Beyond pharmaceuticals, the unique electronic and structural properties of imidazole derivatives make them attractive candidates for applications in advanced materials science. nih.govresearchgate.net Their high electron-withdrawing ability and good coplanarity are particularly beneficial for developing novel functional materials. nih.gov

One significant application is in the field of organic electronics, specifically as components of organic light-emitting diodes (OLEDs). nih.govresearchgate.net The imidazole core can be incorporated into D-π-A (donor-π-acceptor) type molecules, which are known for their nonlinear optical properties. nih.gov The electron-withdrawing nature of the imidazole ring makes it an ideal building block for these materials. nih.gov

Imidazole derivatives are also being explored for their use in bioimaging. Certain D-π-A type imidazole compounds have been shown to exhibit two-photon absorption (2PA) properties, making them suitable as fluorescent probes for two-photon imaging, which offers advantages like deeper tissue penetration and less photobleaching compared to single-photon imaging. nih.gov For example, specific derivatives have been successfully used as lysosomal trackers and as probes for cell cytoplasm. nih.gov

In the realm of nanotechnology, imidazole compounds are being used to functionalize the surface of nanoparticles. A facile method for preparing oxidation-resistant copper (Cu) nanoparticles involves using imidazole compounds as protective and dispersing agents. mdpi.com The imidazole forms a protective layer on the nanoparticle surface, preventing oxidation and improving sintering properties, which is important for applications in printed electronics. mdpi.com Additionally, the imidazole scaffold is fundamental to the creation of ionic liquids, which are considered 'green' solvents and have a wide range of industrial applications. nih.govresearchgate.net

Table 4: Applications of Imidazole Derivatives in Materials Science

Application Area Relevant Property Example Reference
Organic Electronics (OLEDs) Electron-withdrawing, coplanarity D-π-A type molecules nih.govresearchgate.netnih.gov
Bioimaging Two-photon absorption, fluorescence Lysosomal and cytoplasm probes nih.gov
Nanotechnology Surface functionalization, antioxidant Protective coating for Cu nanoparticles mdpi.com

| Ionic Liquids | Precursor to stable carbenes | Imidazolium (B1220033) salts | nih.govresearchgate.net |

Q & A

Q. What synthetic strategies are optimal for minimizing isomer formation during the preparation of 2-(4-chlorophenyl)-5-phenyl-1H-imidazole?

Methodological Answer: To minimize isomer formation, employ regioselective cyclization using a Lewis acid (e.g., AlCl₃ or BF₃) under controlled conditions. For example, intermediates with cis/trans configurations can be selectively crystallized using polar aprotic solvents like DMF or acetonitrile. Evidence from analogous imidazole syntheses highlights the role of Bronsted/Lewis acids in isomer interconversion, enabling thermodynamic control of the desired product . Monitor reaction progress via HPLC or TLC with UV visualization to detect early isomerization.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Mercury CSD 2.0 facilitates visualization of intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and void analysis, which are critical for validating packing patterns and crystallographic symmetry . For ambiguous cases, cross-validate with spectroscopic data (e.g., NMR, IR) to confirm bond connectivity.

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in substituted imidazoles?

Methodological Answer:

  • NMR: Compare 1H^1H- and 13C^{13}C-NMR chemical shifts of the imidazole core. Substituent-induced deshielding effects (e.g., para-chlorophenyl vs. phenyl groups) can differentiate isomers.
  • IR: Analyze C–H out-of-plane bending vibrations (700–900 cm1^{-1}) to identify substitution patterns.
  • DFT Calculations: Use Multiwfn to simulate vibrational spectra and electron density maps, correlating theoretical predictions with experimental data .

Advanced Research Questions

Q. How can electronic structure analysis explain the reactivity of this compound in catalytic applications?

Methodological Answer: Perform density functional theory (DFT) calculations using Multiwfn to:

  • Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.
  • Calculate Fukui indices to predict sites prone to electrophilic attack (e.g., imidazole N-atoms) .
  • Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to assess catalytic activity.

Q. How should researchers address contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Systematic Error Analysis: Verify basis set suitability (e.g., B3LYP/6-311++G(d,p) for imidazoles) and solvent effects (PCM models).
  • Experimental Validation: Replicate reactions under inert conditions to rule out side reactions (e.g., oxidation of the imidazole core).
  • Data Reconciliation: Use SHELX refinement to resolve crystallographic discrepancies that may affect computed geometries .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis: Use microwave-assisted reactions to rapidly generate derivatives (e.g., substituting the phenyl group with halogens or electron-withdrawing groups) .
  • Isomer-Specific Functionalization: Leverage Lewis acid catalysts (e.g., ZnCl₂) to direct regioselective substitutions at the imidazole C-2 or C-4 positions .
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate closely related derivatives.

Q. How can electron density topology analysis inform intermolecular interaction studies?

Methodological Answer: Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to:

  • Identify bond critical points (BCPs) and non-covalent interactions (e.g., halogen bonds from the Cl substituent).
  • Calculate interaction energies for dimeric forms observed in crystal packing .
  • Compare with Hirshfeld surface analysis (Mercury) to quantify contact contributions (e.g., H-bonding vs. van der Waals interactions).

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